molecular formula C23H33F3N6O2 B4294819 2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE

2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE

Cat. No.: B4294819
M. Wt: 482.5 g/mol
InChI Key: OAEBQUSKVGSTKE-UHFFFAOYSA-N
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Description

2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE is a complex organic compound that features a unique combination of adamantyl, piperazine, morpholine, and trifluoroethoxy groups attached to a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-adamantylamine with piperazine to form 1-adamantylpiperazine. This intermediate is then reacted with morpholine and 2,2,2-trifluoroethanol in the presence of a triazine derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE involves its interaction with specific molecular targets and pathways. The adamantyl group provides a rigid, lipophilic structure that can enhance the compound’s binding affinity to target proteins. The piperazine and morpholine groups contribute to the compound’s solubility and ability to interact with biological membranes. The trifluoroethoxy group can influence the compound’s electronic properties, affecting its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-phenylpiperazin-1-yl)-4-morpholin-4-yl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine
  • 2-(4-(2-methoxyphenyl)piperazin-1-yl)-4-morpholin-4-yl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine
  • 2-(4-(1-adamantyl)piperazin-1-yl)-4-morpholin-4-yl-6-(2,2,2-trifluoroethoxy)-1,3,5-thiadiazine

Uniqueness

2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE is unique due to the presence of the adamantyl group, which imparts rigidity and lipophilicity, enhancing its binding affinity to target proteins. The combination of piperazine, morpholine, and trifluoroethoxy groups further distinguishes it from similar compounds, providing a balance of solubility, reactivity, and stability .

Properties

IUPAC Name

4-[4-[4-(1-adamantyl)piperazin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33F3N6O2/c24-23(25,26)15-34-21-28-19(27-20(29-21)31-5-7-33-8-6-31)30-1-3-32(4-2-30)22-12-16-9-17(13-22)11-18(10-16)14-22/h16-18H,1-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEBQUSKVGSTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=NC(=N2)OCC(F)(F)F)N3CCOCC3)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE
Reactant of Route 2
Reactant of Route 2
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE
Reactant of Route 3
Reactant of Route 3
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE
Reactant of Route 4
Reactant of Route 4
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE
Reactant of Route 5
Reactant of Route 5
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE
Reactant of Route 6
Reactant of Route 6
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE

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